molecular formula C13H8F3NO B8169164 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde

Cat. No.: B8169164
M. Wt: 251.20 g/mol
InChI Key: PHTNYSHNYFGRRK-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde is an organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde involves several synthetic routes. One common method includes the reaction of 2-(Trifluoromethyl)benzaldehyde with nicotinic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in electrophilic substitution reactions due to the presence of the trifluoromethyl group, which enhances its reactivity. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTNYSHNYFGRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-(trifluoromethyl)phenyl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and (2-(trifluoromethyl)phenyl)boronic acid (40 mg, 93.2 mg theoretical, 42.9%). LC-MS m/z 252.2 (M+1).
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